molecular formula C19H23N3O4 B217566 Porothramycin B CAS No. 110652-72-7

Porothramycin B

Cat. No. B217566
CAS RN: 110652-72-7
M. Wt: 357.4 g/mol
InChI Key: XCFSBOSFMAOQAL-VOVBJCLESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Porothramycin B is a natural product that belongs to the class of tetracyclic aromatic polyketides. It is produced by the actinomycete strain Streptomyces sp. TP-A0875, which was isolated from a soil sample collected in Thailand. This compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).

Advantages and Limitations for Lab Experiments

One advantage of Porothramycin B is its broad-spectrum antibacterial activity, which makes it a useful tool for studying bacterial physiology and pathogenesis. However, the low yield of this compound and its complex chemical structure make its synthesis and purification challenging. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its antibacterial activity.

Future Directions

There are several future directions for the study of Porothramycin B. First, the mechanism of action of this compound needs to be further elucidated, in order to optimize its antibacterial activity and minimize the development of resistance. Second, the biosynthesis of this compound needs to be further studied, in order to increase its yield and enable its production in large quantities. Third, the potential anti-inflammatory and anticancer activities of this compound need to be further explored, in order to identify new therapeutic applications for this compound.
Conclusion:
This compound is a natural product that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. It has also been found to have low toxicity to mammalian cells and potential anti-inflammatory and anticancer activities. However, its low yield and complex chemical structure make its synthesis and purification challenging. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of Porothramycin B involves the fermentation of Streptomyces sp. TP-A0875 in a suitable medium, followed by extraction and purification of the compound. The yield of this compound is low, which makes its synthesis challenging. However, recent advances in synthetic biology and metabolic engineering have enabled the production of this compound in heterologous hosts, such as Escherichia coli and Streptomyces coelicolor.

Scientific Research Applications

Porothramycin B has been extensively studied for its antibacterial activity and mechanism of action. It has been found to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the binding of aminoacyl-tRNA to the A-site of the ribosome. This compound has also been shown to induce the formation of abnormal ribosomes, which leads to the accumulation of incomplete polypeptides and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including this compound and VRE. It has also been shown to have low toxicity to mammalian cells, making it a promising candidate for the development of new antibiotics. In addition, this compound has been found to have anti-inflammatory and anticancer activities, although these effects are less well-studied.

properties

CAS RN

110652-72-7

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3/b9-8+/t14?,18-/m1/s1

InChI Key

XCFSBOSFMAOQAL-VOVBJCLESA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)OC

SMILES

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC

Canonical SMILES

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC

synonyms

porothramycin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.